Ethyl 2-chloro-4-methoxynicotinate is a chemical compound with the molecular formula C₉H₁₀ClN₁O₂ and a molecular weight of 199.63 g/mol. It is categorized as a nicotinic acid derivative, specifically a chloro-substituted pyridine compound. The structure features a chloro group at the 2-position and a methoxy group at the 4-position of the nicotinic acid framework. This compound is known for its potential applications in pharmaceuticals and organic synthesis due to its unique chemical properties.
Research indicates that compounds similar to ethyl 2-chloro-4-methoxynicotinate exhibit various biological activities, including:
Several methods have been documented for synthesizing ethyl 2-chloro-4-methoxynicotinate:
Ethyl 2-chloro-4-methoxynicotinate has several potential applications:
Studies exploring the interactions of ethyl 2-chloro-4-methoxynicotinate with biological systems have indicated its potential effects on:
Ethyl 2-chloro-4-methoxynicotinate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl Nicotinate | No halogen substitution | Commonly used in dietary supplements |
Methyl 2-chloro-4-methoxynicotinate | Methyl instead of ethyl | Potentially different biological activity |
Ethyl 2-chloronicotinate | Lacks methoxy group | More polar, affecting solubility and reactivity |
Methyl Nicotinate | Similar base structure | Less reactive due to absence of halogen |
Ethyl 2-chloro-4-methoxynicotinate stands out due to its specific chloro and methoxy substitutions, which influence its reactivity and biological interactions compared to other nicotinic acid derivatives.